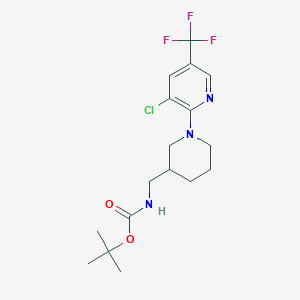

tert-Butyl ((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-yl)methyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClF3N3O2/c1-16(2,3)26-15(25)23-8-11-5-4-6-24(10-11)14-13(18)7-12(9-22-14)17(19,20)21/h7,9,11H,4-6,8,10H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXIXVPVEQBDDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901108014 | |

| Record name | Carbamic acid, N-[[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901108014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417793-53-3 | |

| Record name | Carbamic acid, N-[[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901108014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward thereverse transcriptase enzyme .

Mode of Action

The mode of action involves the compound interacting with its target, possibly through a key hydrogen bonding interaction with the protein. This interaction lowers the pKa of the cyclic carbamate, enhancing the compound’s effectiveness.

Biochemical Pathways

The interaction with the reverse transcriptase enzyme suggests that it may influence thereplication of retroviruses , such as HIV.

Pharmacokinetics

The presence of the -cf3 group and the cyclic carbamate structure may influence its pharmacokinetic properties.

Result of Action

The result of the compound’s action is likely related to its interaction with the reverse transcriptase enzyme. By inhibiting this enzyme, the compound could potentially prevent the replication of retroviruses , thereby exerting an antiviral effect.

Biological Activity

tert-Butyl ((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-yl)methyl)carbamate, also known by its CAS number 1354448-68-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 365.78 g/mol. The structure includes a tert-butyl group and a piperidine ring substituted with a chloro-trifluoromethyl pyridine moiety, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups are known to interact with enzymes involved in various metabolic pathways. For example, studies have shown that similar structures can inhibit enzymes like OGG1 (8-oxo Guanine DNA Glycosylase 1), which plays a role in DNA repair mechanisms .

- Cellular Target Engagement : The compound has been assessed for its cellular potency against various cancer cell lines. Its mechanism may involve the stabilization of target proteins within cells, leading to altered cellular responses and apoptosis in cancer cells .

Biological Activity Studies

Recent studies have highlighted the biological activity of this compound through various assays:

Table 1: Summary of Biological Activity Studies

Case Studies

- Inhibition of DNA Repair Enzymes : A study demonstrated that compounds similar to this compound effectively inhibited OGG1, leading to impaired DNA repair in cancer cells. This inhibition resulted in increased sensitivity to chemotherapeutic agents .

- Cancer Cell Line Studies : In vitro studies indicated that the compound induced apoptosis in breast cancer cell lines at low micromolar concentrations. The mechanism involved increased caspase activity and morphological changes indicative of programmed cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.